molecular formula C11H13NO3 B14891871 3-Ethoxy-4-(2-hydroxyethoxy)benzonitrile

3-Ethoxy-4-(2-hydroxyethoxy)benzonitrile

Cat. No.: B14891871
M. Wt: 207.23 g/mol
InChI Key: VFMWOBHTJRLOHM-UHFFFAOYSA-N
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Description

3-Ethoxy-4-(2-hydroxyethoxy)benzonitrile is an organic compound with the molecular formula C11H13NO3 and a molecular weight of 207.23 g/mol . This compound is characterized by the presence of an ethoxy group, a hydroxyethoxy group, and a benzonitrile moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-4-(2-hydroxyethoxy)benzonitrile typically involves the reaction of 3-ethoxy-4-hydroxybenzonitrile with ethylene glycol under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, and the product is then purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-4-(2-hydroxyethoxy)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Ethoxy-4-(2-hydroxyethoxy)benzonitrile is utilized in several scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethoxy-4-(2-hydroxyethoxy)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The hydroxyethoxy group enhances its solubility and facilitates its interaction with biological molecules. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

    3-Ethoxy-4-methoxybenzonitrile: Similar structure but with a methoxy group instead of a hydroxyethoxy group.

    3-Ethoxy-4-hydroxybenzonitrile: Lacks the hydroxyethoxy group.

    4-Ethoxybenzonitrile: Lacks both the hydroxyethoxy and methoxy groups.

Uniqueness

3-Ethoxy-4-(2-hydroxyethoxy)benzonitrile is unique due to the presence of both ethoxy and hydroxyethoxy groups, which enhance its solubility and reactivity. These functional groups make it a versatile intermediate in organic synthesis and a valuable compound in various research applications .

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

3-ethoxy-4-(2-hydroxyethoxy)benzonitrile

InChI

InChI=1S/C11H13NO3/c1-2-14-11-7-9(8-12)3-4-10(11)15-6-5-13/h3-4,7,13H,2,5-6H2,1H3

InChI Key

VFMWOBHTJRLOHM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C#N)OCCO

Origin of Product

United States

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